N-(4-bromo-2,5-dimethoxyphenyl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(4-bromo-2,5-dimethoxyphenyl)-4-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a chlorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,5-dimethoxyphenyl)-4-chlorobenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenyl, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,5-dimethoxyphenyl.
Sulfonation: The brominated compound is then reacted with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,5-dimethoxyphenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(4-bromo-2,5-dimethoxyphenyl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,5-dimethoxyphenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties and used in research related to neurotransmitter systems.
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): A hallucinogenic compound with high affinity for serotonin receptors.
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug used recreationally and studied for its effects on the central nervous system.
Uniqueness
N-(4-bromo-2,5-dimethoxyphenyl)-4-chlorobenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of bromine, methoxy groups, and sulfonamide moiety differentiates it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
IUPAC Name |
N-(4-bromo-2,5-dimethoxyphenyl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO4S/c1-20-13-8-12(14(21-2)7-11(13)15)17-22(18,19)10-5-3-9(16)4-6-10/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFZQUIJHWSMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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